molecular formula C19H23F2N3O3 B12736630 Merafloxacin, (R)- CAS No. 99735-06-5

Merafloxacin, (R)-

Cat. No.: B12736630
CAS No.: 99735-06-5
M. Wt: 379.4 g/mol
InChI Key: BAYYCLWCHFVRLV-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Merafloxacin, ®- can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

    Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone structure.

    Introduction of the fluoro groups: Fluorination reactions are carried out to introduce the fluoro groups at specific positions on the quinolone core.

    Attachment of the pyrrolidinyl group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions.

    Final modifications: Additional functional groups are added to complete the synthesis of Merafloxacin, ®-.

Industrial Production Methods

Industrial production of Merafloxacin, ®- involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Merafloxacin, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Merafloxacin, ®- with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Merafloxacin, ®- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Merafloxacin, ®- is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a promising candidate for COVID-19 treatment . Its ability to target the ribosomal frameshifting mechanism sets it apart from other fluoroquinolones .

Properties

CAS No.

99735-06-5

Molecular Formula

C19H23F2N3O3

Molecular Weight

379.4 g/mol

IUPAC Name

1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m1/s1

InChI Key

BAYYCLWCHFVRLV-LLVKDONJSA-N

Isomeric SMILES

CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F

Origin of Product

United States

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